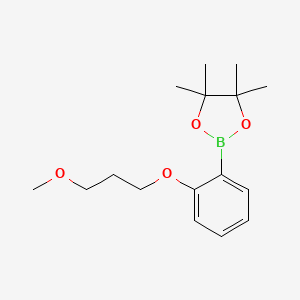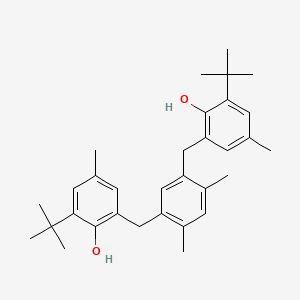
2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple tert-butyl and methyl groups attached to a phenolic core, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds with tert-butyl groups under acidic conditions. This process often utilizes reagents such as tert-butyl chloride and a strong acid catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in plastics and rubber to enhance durability and stability.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl groups, which play a crucial role in scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 4,4’-Butylidenebis(6-tert-butyl-3-methylphenol)
- 6-tert-Butyl-m-cresol
- 4,4’-Methylenebis(2,5-dimethylphenol)
Uniqueness
Compared to similar compounds, 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol exhibits enhanced stability and reactivity due to its unique structural arrangement. The presence of multiple tert-butyl groups provides steric hindrance, which protects the phenolic core from degradation and enhances its antioxidant properties.
Properties
CAS No. |
6622-48-6 |
|---|---|
Molecular Formula |
C32H42O2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |
InChI Key |
KPIWBQQKOPSARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
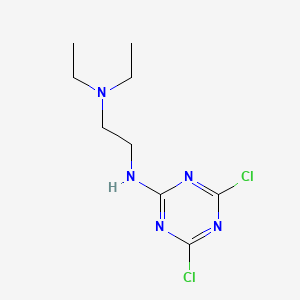
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
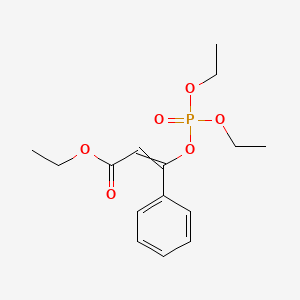

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
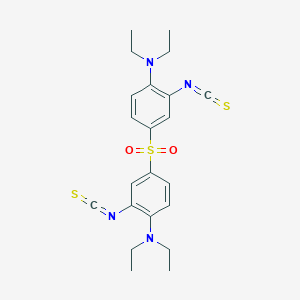
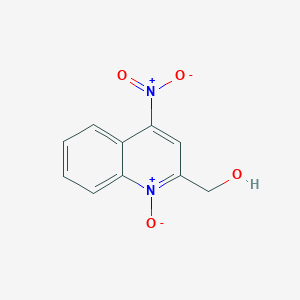
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
